molecular formula C11H15N3 B1426479 2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole CAS No. 1495296-48-4

2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole

Cat. No.: B1426479
CAS No.: 1495296-48-4
M. Wt: 189.26 g/mol
InChI Key: FYPFZIWUUJPLNF-UHFFFAOYSA-N
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Description

2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole is a heterocyclic compound that features a pyridine ring fused to an octahydropyrrolo[3,4-C]pyrrole structure. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole can be achieved through the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines . This method leverages the presence of several pharmacophoric groups, including aziridine, oxadiazole, pyridine, and phthalimide moieties .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Properties

IUPAC Name

5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-4-13-11(3-1)14-7-9-5-12-6-10(9)8-14/h1-4,9-10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPFZIWUUJPLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole
Reactant of Route 2
2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole
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2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole
Reactant of Route 4
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Reactant of Route 5
2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole
Reactant of Route 6
2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole

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